molecular formula C7H11N3O2 B1268136 ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate CAS No. 32704-58-8

ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate

Cat. No. B1268136
CAS RN: 32704-58-8
M. Wt: 169.18 g/mol
InChI Key: VVSXLQGOMPVZPR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate is a compound with the molecular formula C7H11N3O2 . It is part of the heterocyclic imidazole group, which is of interest in the field of coordination chemistry .


Molecular Structure Analysis

The molecular structure of ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate consists of seven carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms .

Scientific Research Applications

Synthetic Intermediate

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate could potentially be used as a synthetic intermediate. This means it can be used in the synthesis of other complex molecules, expanding its utility in various chemical reactions.

Regiocontrolled Synthesis

Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles. They are key components to functional molecules that are used in a variety of everyday applications .

Anti-Tubercular Activity

Some imidazole derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Corrosion Inhibition

While not directly related to ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, it’s worth noting that similar compounds, such as Ethyl-2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate, have been studied for their effects on corrosion inhibition . This suggests potential applications in materials science and engineering.

Drug Development

Given the wide range of biological activities exhibited by imidazole derivatives, they have become an important synthon in the development of new drugs . This makes ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate a valuable compound in pharmaceutical research and drug development.

properties

IUPAC Name

ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)10-4(2)9-5/h3,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSXLQGOMPVZPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336736
Record name ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate

CAS RN

32704-58-8
Record name ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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